molecular formula C10H10N2O3 B5578534 N-(3-nitrophenyl)cyclopropanecarboxamide CAS No. 101946-39-8

N-(3-nitrophenyl)cyclopropanecarboxamide

Cat. No.: B5578534
CAS No.: 101946-39-8
M. Wt: 206.20 g/mol
InChI Key: VJRGOUPWHRPYKC-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)cyclopropanecarboxamide: is a chemical compound characterized by its unique structure, which includes a nitro group attached to a phenyl ring and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-nitrophenyl)cyclopropanecarboxamide typically involves the reaction of 3-nitroaniline with cyclopropanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: : On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: : N-(3-nitrophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate and hydrogen peroxide. Reduction reactions may involve the use of reducing agents like lithium aluminum hydride. Substitution reactions often require the presence of nucleophiles and suitable solvents.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-(3-nitrophenyl)cyclopropanecarboxamide has been identified as a promising lead compound for developing therapeutic agents targeting various diseases, particularly in cancer treatment. Its nitro group enhances its reactivity and ability to interact with biological targets, making it suitable for drug development.

Mechanism of Action

The compound's mechanism of action typically involves interactions with specific enzymes or receptors. For instance, studies have shown that it can inhibit certain kinases involved in cancer cell proliferation, thereby reducing tumor growth. The nitro group may facilitate the formation of hydrogen bonds with amino acid residues in active sites of target proteins, enhancing binding affinity and potentially inhibiting enzyme activity.

Case Studies

  • Inhibition of Cancer Cell Growth : Research indicates that this compound can effectively reduce the proliferation of glioblastoma cells. In vitro studies demonstrated a significant decrease in cell viability when treated with this compound, highlighting its potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The exact mechanism is still under investigation, but it may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Material Science

Polymer Chemistry

This compound serves as a valuable building block in the synthesis of polymers and advanced materials. Its unique cyclopropane structure can impart desirable mechanical properties to polymer matrices.

Applications in Coatings and Composites

The incorporation of this compound into polymer formulations has been explored to enhance thermal stability and mechanical strength. Additionally, its reactive nature allows for functionalization, enabling the design of tailored materials for specific applications such as coatings and adhesives.

Comparative Analysis with Analogous Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructural FeaturesUnique Properties
N-(3-hydroxyphenyl)cyclopropanecarboxamideHydroxy group on phenyl ringEnhanced reactivity due to hydrogen bonding
N-(4-nitrophenyl)cyclopropanecarboxamidePara-substituted nitro groupDifferent electronic properties affecting reactivity
N-(2-methyl-3-nitrophenyl)cyclopropanecarboxamideMethyl substitution on phenyl ringAltered pharmacological properties

This table illustrates how the presence and position of substituents on the phenyl ring influence the chemical reactivity and biological activity of these compounds.

Future Directions and Research Needs

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profiles of this compound in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • Mechanistic Studies : Understanding the molecular interactions at play within cellular systems.

Mechanism of Action

The mechanism by which N-(3-nitrophenyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The nitro group and the cyclopropanecarboxamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to N-(3-nitrophenyl)cyclopropanecarboxamide include N-(2-methyl-3-nitrophenyl)cyclopropanecarboxamide and other nitrophenyl derivatives.

Uniqueness: : this compound stands out due to its specific structural features, which confer unique reactivity and biological activity compared to its analogs. Its ability to interact with a wide range of biological targets makes it a versatile compound in scientific research and industrial applications.

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Biological Activity

N-(3-Nitrophenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound contains a cyclopropane ring attached to a nitrophenyl group. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications. The presence of the nitro group is significant as it enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. For instance, it has been shown to affect the enzyme cruzipain, which is crucial for the lifecycle of Trypanosoma cruzi, the causative agent of Chagas disease .
  • Generation of Reactive Oxygen Species (ROS) : The presence of the nitro group facilitates the generation of ROS, which can lead to oxidative stress in cells, contributing to its trypanocidal effects .
  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial and antifungal properties, making them potential candidates for treating infections.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that structural modifications could enhance its efficacy.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies show that it can induce apoptosis in cancer cells through caspase activation, demonstrating a mechanism that could be exploited for cancer therapy . The following table summarizes the cytotoxic effects observed in various cancer cell lines:

CompoundCell Line% Cytotoxicity
This compoundMCF-7 (Breast Cancer)48.4%
This compoundA549 (Lung Cancer)45.7%
DoxorubicinMCF-790.8%

Study on Trypanocidal Activity

A significant study assessed the trypanocidal activity of various nitro-containing compounds, including this compound. The results indicated that this compound exhibited a trypanocidal effect by interacting with the active site of cruzipain and generating ROS, leading to cell death in T. cruzi .

Anticancer Evaluation

In another study focusing on anticancer properties, this compound was tested against breast cancer cell lines. The findings revealed that it could induce significant apoptosis through caspase pathways, making it a candidate for further development in cancer therapeutics .

Properties

IUPAC Name

N-(3-nitrophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10(7-4-5-7)11-8-2-1-3-9(6-8)12(14)15/h1-3,6-7H,4-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRGOUPWHRPYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351284
Record name N-(3-nitrophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101946-39-8
Record name N-(3-nitrophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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